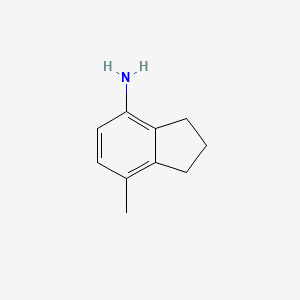
2,3-Dihydro-7-methyl-1H-inden-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-7-methyl-1H-inden-4-amine is a chemical compound that belongs to the class of indane derivatives Indane derivatives are known for their diverse biological and chemical properties, making them significant in various fields of research and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-7-methyl-1H-inden-4-amine typically involves the reduction of corresponding ketones or oximes. One common method is the reduction of 2-methylindanone oxime using hydrogen in the presence of a palladium catalyst on activated carbon in methanol and acetic acid . Another approach involves the Michael addition reaction on methylene derivatives under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar reduction and addition reactions on a larger scale, utilizing optimized conditions for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-7-methyl-1H-inden-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions typically yield the amine from oximes or ketones.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on activated carbon is a typical reducing agent.
Substitution: Reagents like halogens or nitrating agents are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include substituted indane derivatives, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,3-Dihydro-7-methyl-1H-inden-4-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-7-methyl-1H-inden-4-amine involves its interaction with specific molecular targets and pathways. It acts by binding to certain receptors or enzymes, modulating their activity, and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparación Con Compuestos Similares
Similar Compounds
1-Methylindane: A similar compound with a methyl group attached to the indane ring.
2-Methylindane: Another derivative with a methyl group at a different position on the indane ring.
7-Fluoro-2,3-dihydro-1,1,3-trimethyl-1H-inden-4-amine: A fluorinated derivative with additional methyl groups.
Uniqueness
2,3-Dihydro-7-methyl-1H-inden-4-amine is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C10H13N |
|---|---|
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
7-methyl-2,3-dihydro-1H-inden-4-amine |
InChI |
InChI=1S/C10H13N/c1-7-5-6-10(11)9-4-2-3-8(7)9/h5-6H,2-4,11H2,1H3 |
Clave InChI |
STLTVJMFLJYPIK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CCCC2=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


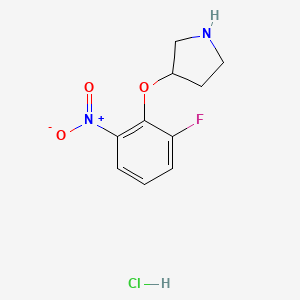
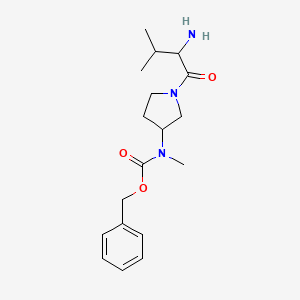
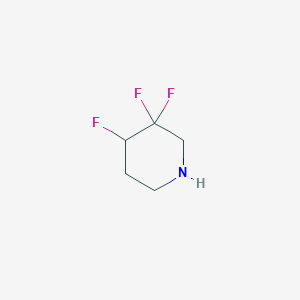
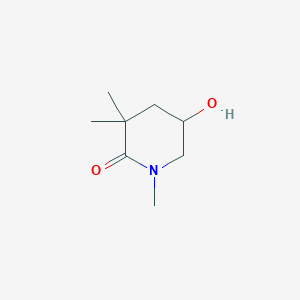
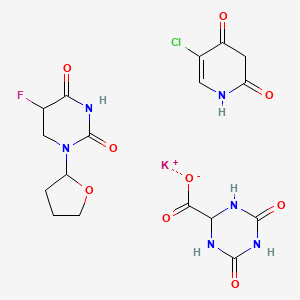
![2-[Methyl(phenylmethoxycarbonyl)amino]pent-4-enoic acid](/img/structure/B14787925.png)
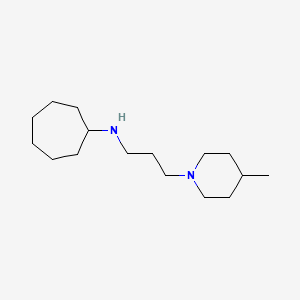
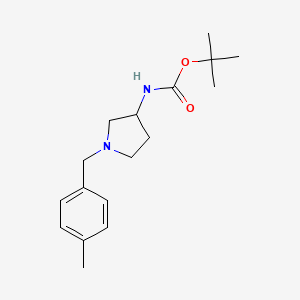
![[2-[(3,4-Dimethylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate](/img/structure/B14787938.png)
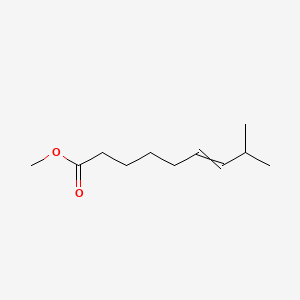
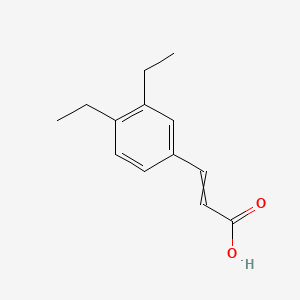
![5-bromo-N-(3-cyano-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide](/img/structure/B14787971.png)
![2-[1-(1-Phenylethylamino)ethyl]phenol;hydrochloride](/img/structure/B14787982.png)
![sodium;6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;N,N'-dibenzylethane-1,2-diamine](/img/structure/B14787986.png)
